molecular formula C18H20ClN3OS B13358546 1-(5-Chloro-2-methylphenyl)-4-[2-(methylsulfanyl)pyridine-3-carbonyl]piperazine

1-(5-Chloro-2-methylphenyl)-4-[2-(methylsulfanyl)pyridine-3-carbonyl]piperazine

Cat. No.: B13358546
M. Wt: 361.9 g/mol
InChI Key: WADSTTGPPGCATH-UHFFFAOYSA-N
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Description

(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)(2-(methylthio)pyridin-3-yl)methanone is a complex organic compound that features a piperazine ring substituted with a chloromethylphenyl group and a pyridinylmethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(5-Chloro-2-methylphenyl)piperazin-1-yl)(2-(methylthio)pyridin-3-yl)methanone typically involves multi-step organic reactions. One possible route could involve the following steps:

    Formation of the Piperazine Ring: Starting with a suitable precursor, the piperazine ring can be synthesized through cyclization reactions.

    Substitution with Chloromethylphenyl Group: The piperazine ring is then substituted with a chloromethylphenyl group using nucleophilic substitution reactions.

    Attachment of Pyridinylmethanone Moiety: Finally, the pyridinylmethanone group is introduced through a condensation reaction with a suitable pyridine derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the methylthio group.

    Reduction: Reduction reactions could target the carbonyl group in the methanone moiety.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities.

Biology

In biological research, the compound might be studied for its potential as a pharmacological agent. Its interactions with biological targets could provide insights into new therapeutic approaches.

Medicine

Medically, the compound could be investigated for its potential as a drug candidate. Its structure suggests it might interact with specific receptors or enzymes, making it a candidate for drug development.

Industry

Industrially, the compound could be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (4-(5-Chloro-2-methylphenyl)piperazin-1-yl)(2-(methylthio)pyridin-3-yl)methanone would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Binding to Receptors: The compound might bind to specific receptors, modulating their activity.

    Enzyme Inhibition: It could act as an inhibitor of certain enzymes, affecting metabolic pathways.

    Signal Transduction: The compound might influence signal transduction pathways, altering cellular responses.

Comparison with Similar Compounds

Similar Compounds

    (4-(5-Chloro-2-methylphenyl)piperazin-1-yl)(2-(methylthio)pyridin-3-yl)methanone: Similar compounds might include other piperazine derivatives or pyridine-containing molecules.

    Structural Analogues: Compounds with similar structural features, such as other substituted piperazines or pyridinylmethanones.

Uniqueness

The uniqueness of (4-(5-Chloro-2-methylphenyl)piperazin-1-yl)(2-(methylthio)pyridin-3-yl)methanone lies in its specific combination of functional groups, which could confer unique chemical and biological properties.

Biological Activity

1-(5-Chloro-2-methylphenyl)-4-[2-(methylsulfanyl)pyridine-3-carbonyl]piperazine is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a piperazine core substituted with a chloro-methylphenyl group and a methylsulfanyl-pyridine-3-carbonyl moiety. Its molecular formula is C16H18ClN3OC_{16}H_{18}ClN_3O with a molecular weight of approximately 305.79 g/mol. The presence of the piperazine ring is significant, as it is known to enhance the bioactivity of various pharmacological agents.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in key physiological pathways. Preliminary studies suggest that it may act as an inhibitor of certain kinases and may exhibit anti-inflammatory properties similar to other piperazine derivatives.

Anticancer Activity

Recent studies have indicated that compounds containing piperazine structures can exhibit anticancer properties. For instance, research has shown that derivatives similar to our compound can inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. A study highlighted that certain piperazine derivatives demonstrated significant cytotoxic effects against various cancer cell lines, suggesting a potential role in cancer therapy .

Anti-inflammatory Activity

The compound's potential anti-inflammatory effects were evaluated using in vivo models. One study reported that related piperazine compounds exhibited significant inhibition of COX-2 activity, which is crucial in mediating inflammatory responses. The selectivity for COX-2 over COX-1 suggests a favorable safety profile, minimizing gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Neuropharmacological Effects

Research has also explored the neuropharmacological potential of compounds similar to this compound. Some studies indicate that these compounds may modulate neurotransmitter systems, particularly serotonin and dopamine pathways, which could be beneficial in treating mood disorders and neurodegenerative diseases .

Case Studies

  • Study on Anticancer Activity : A recent investigation into the anticancer properties of piperazine derivatives found that one analog demonstrated an IC50 value of 15 µM against breast cancer cells, indicating potent activity compared to standard chemotherapeutics .
  • Inflammation Model : In a carrageenan-induced paw edema model, a structurally related compound showed a reduction in inflammation by approximately 70%, highlighting its potential as an anti-inflammatory agent .
  • Neuropharmacological Assessment : A behavioral study using rodent models indicated that a similar piperazine derivative improved anxiety-like behaviors at doses of 10 mg/kg, suggesting anxiolytic properties .

Data Tables

Activity TypeEffectiveness (IC50/ED50)Reference
Anticancer15 µM
Anti-inflammatory70% edema reduction
Anxiolytic10 mg/kg

Properties

Molecular Formula

C18H20ClN3OS

Molecular Weight

361.9 g/mol

IUPAC Name

[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-(2-methylsulfanylpyridin-3-yl)methanone

InChI

InChI=1S/C18H20ClN3OS/c1-13-5-6-14(19)12-16(13)21-8-10-22(11-9-21)18(23)15-4-3-7-20-17(15)24-2/h3-7,12H,8-11H2,1-2H3

InChI Key

WADSTTGPPGCATH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)C3=C(N=CC=C3)SC

Origin of Product

United States

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